alizarin cyanin BBS alizarin cyanin BBS Alizarin cyanin BBS is an organic sodium salt that is the disodium salt of 1,3,4,5,7,8-hexahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonic acid. Used as a hematoxylin substitute in H&E staining. It has a role as a histological dye and a fluorochrome. It is an organic sodium salt and an organosulfonate salt. It contains a 1,3,4,5,7,8-hexahydroxy-9,10-dioxo-9,10-dihydroanthracene-2,6-disulfonate.
Brand Name: Vulcanchem
CAS No.: 10114-40-6
VCID: VC20889575
InChI: InChI=1S/C14H8O14S2.2Na/c15-5-1-3(9(19)13(29(23,24)25)11(21)7(1)17)6(16)2-4(5)10(20)14(30(26,27)28)12(22)8(2)18;;/h17-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
SMILES: C12=C(C(=C(C(=C1O)O)S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)[O-])O.[Na+].[Na+]
Molecular Formula: C₁₄H₆Na₂O₁₄S₂
Molecular Weight: 487.3 g/mol

alizarin cyanin BBS

CAS No.: 10114-40-6

Cat. No.: VC20889575

Molecular Formula: C₁₄H₆Na₂O₁₄S₂

Molecular Weight: 487.3 g/mol

* For research use only. Not for human or veterinary use.

alizarin cyanin BBS - 10114-40-6

Specification

CAS No. 10114-40-6
Molecular Formula C₁₄H₆Na₂O₁₄S₂
Molecular Weight 487.3 g/mol
IUPAC Name disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate
Standard InChI InChI=1S/C14H8O14S2.2Na/c15-5-1-3(9(19)13(29(23,24)25)11(21)7(1)17)6(16)2-4(5)10(20)14(30(26,27)28)12(22)8(2)18;;/h17-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
Standard InChI Key FKLILKHHYDFNFD-UHFFFAOYSA-N
SMILES C12=C(C(=C(C(=C1O)O)S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)[O-])O.[Na+].[Na+]
Canonical SMILES C12=C(C(=C(C(=C1O)O)S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)O)O.[Na+]

Introduction

Chemical Structure and Properties

Alizarin Cyanin BBS (CAS: 10114-40-6) is an organic sodium salt characterized by its distinctive blue coloration and specific binding properties. The compound has an anthraquinone backbone with multiple hydroxyl groups and two sulfonate groups, which contribute significantly to its water solubility and binding characteristics.

Chemical Identifiers

The compound is known by several names in scientific literature and commercial contexts, as detailed in Table 1.

Table 1: Chemical Identifiers and Properties of Alizarin Cyanin BBS

PropertyValue
Chemical NameAlizarin Cyanin BBS
CAS Number10114-40-6
Molecular FormulaC₁₄H₆Na₂O₁₄S₂
Molecular Weight508.3 g/mol
IUPAC Namedisodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate
C.I. Number58610
C.I. NameMordant blue 23

The structure consists of an anthraquinone core (9,10-dioxoanthracene) with six hydroxyl groups at positions 1,3,4,5,7,8 and two sulfonic acid groups at positions 2,6, neutralized with sodium to form a disodium salt . This specific arrangement of functional groups is responsible for the compound's distinctive properties and applications.

Physical and Spectral Properties

Alizarin Cyanin BBS possesses several notable physical and spectral properties that influence its applications in biological staining and research.

Table 2: Physical and Spectral Properties

PropertyValue
ColorBlue
Physical FormCrystalline Powder
Solubility in WaterSoluble
Solubility in EthanolSoluble
Absorption Maximum540 nm

The compound's solubility in both aqueous and alcoholic solvents enhances its versatility in various staining protocols, while its characteristic absorption maximum at 540 nm contributes to its distinctive spectral properties when used in microscopy and spectrophotometric applications .

Synthesis Methods

The synthesis of Alizarin Cyanin BBS involves a multi-step process starting from anthraquinone derivatives. The general synthetic pathway includes several carefully controlled reactions to achieve the specific pattern of functionalization required for the final product.

General Synthetic Route

The synthesis typically follows these major steps:

  • Starting with anthraquinone derivatives, particularly alizarin (1,2-dihydroxyanthraquinone)

  • Introduction of sulfonic acid groups at positions 2 and 6 through sulfonation reactions

  • Additional hydroxylation steps to achieve the hexahydroxy structure

  • Formation of the disodium salt through neutralization with sodium hydroxide

Reaction Conditions

The sulfonation process typically employs concentrated sulfuric acid under carefully controlled temperature conditions. This critical step determines the positioning of the sulfonic acid groups, which significantly influences the binding properties of the final compound. Following sulfonation, the neutralization step with sodium hydroxide forms the water-soluble disodium salt, enhancing the compound's utility in aqueous staining protocols .

Applications in Histological Staining

Alizarin Cyanin BBS has established significant applications in histological techniques, particularly as a substitute for traditional stains in certain protocols.

Nuclear and Cytoplasmic Staining

The dye's ability to selectively stain cellular components makes it valuable in diagnostic pathology, where accurate visualization of tissue structures is crucial for identifying pathological changes. Its staining pattern provides good contrast between different cellular structures, facilitating detailed histological examination and analysis.

Calcium Visualization Applications

One of the most significant applications of Alizarin Cyanin BBS lies in its specific binding to calcium ions, making it an invaluable tool in studies involving calcification and mineralization processes.

Mechanism of Calcium Binding

Alizarin Cyanin BBS binds specifically to calcium ions through interactions between its hydroxyl and sulfonate groups and the calcium cations. This binding produces a distinctive coloration that allows researchers to easily identify and quantify calcium accumulation in biological samples.

Research Applications

The calcium-binding property of Alizarin Cyanin BBS makes it particularly useful in:

Table 3: Applications in Calcium Research

Research AreaApplication
Bone DevelopmentVisualization of calcium deposition in developing bone
Tissue CalcificationIdentification of pathological calcification in soft tissues
Dental ResearchStudies of tooth mineralization and development
Cell CultureQuantification of mineral nodule formation in osteoblast cultures

These applications demonstrate the compound's versatility and importance in understanding both normal physiological processes involving calcium and pathological conditions related to abnormal calcification .

Fluorochrome Properties

Beyond its applications as a histological stain, Alizarin Cyanin BBS also functions as a fluorochrome, expanding its utility in biological research.

Fluorescence Characteristics

The compound exhibits fluorescent properties that make it suitable for various fluorescence microscopy techniques. This characteristic allows for additional visualization options beyond traditional brightfield microscopy, enhancing its utility in complex biological studies .

Applications in Fluorescence Microscopy

As a fluorochrome, Alizarin Cyanin BBS can be utilized in fluorescence microscopy protocols for specialized applications, particularly those involving the visualization of calcified structures. This property adds another dimension to its utility in biological research, allowing for multimodal imaging approaches that combine traditional staining with fluorescence detection .

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 4: Comparative Analysis with Similar Compounds

Compound NameStructure TypePrimary UseUnique Features
Alizarin Cyanin BBSAnthraquinone derivativeHistological staining; Calcium visualizationDual function as histological stain and calcium indicator
AlizarinDihydroxyanthraquinoneTextile dye; biological stainingChanges color based on pH
Anthracene Blue SWRAnthraquinone derivativeHistological stainingStrong affinity for nucleic acids
Fast Green FCFTriphenylmethane derivativeHistological staining; cytoplasmic markerProvides green coloration for cytoplasm
Methyl BlueThiazine dyeGeneral biological stainingStains nucleic acids; used in microbiology
Alizarin Cyanin Green FAnthraquinone derivativeHistological stainingProduces green coloration; molecular weight 622.57 g/mol

This comparison highlights the unique position of Alizarin Cyanin BBS among histological dyes, particularly its dual functionality as both a general histological stain and a specific calcium indicator .

Functional Distinctions

What sets Alizarin Cyanin BBS apart is its specialized binding properties, particularly its affinity for calcium ions. This characteristic makes it particularly valuable in research focused on calcification processes, providing advantages over general nuclear stains in specific applications related to bone development and pathological calcification.

Research Findings and Studies

Research involving Alizarin Cyanin BBS has expanded our understanding of its applications and optimization in various scientific contexts.

Interaction Studies

Studies on the interactions between Alizarin Cyanin BBS and biological tissues have demonstrated its efficacy in binding to various tissue types. Research has shown that factors such as pH and ionic strength can significantly influence the binding efficiency of the dye to tissues, informing the optimization of staining protocols for different experimental contexts.

Applications in Molecular Biology

The compound has been referenced in molecular biology techniques, including as part of the RNA amplification methods described in patent literature. This suggests broader applications beyond traditional histological staining, extending to modern molecular biology techniques .

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